Methionine Sulfone

Proteomics LC-MS Peptide Chromatography

ANDA impurity profiling demands rigorously characterized reference standards, yet many suppliers lack regulatory-compliant documentation. Methionine Sulfone (EP Impurity B) provides fully characterized, traceable material for AMV and QC. • +32 Da mass shift ensures unambiguous LC-MS/MS quantification vs. sulfoxide. • RP-HPLC retention shift (1.95 HI unit) enables accurate chromatographic separation. • Terminal oxidation marker irreversibility supports oxidative stress biomarker studies. Supplied with comprehensive characterization data for immediate analytical deployment.

Molecular Formula C5H11NO4S
Molecular Weight 181.21 g/mol
CAS No. 7314-32-1
Cat. No. B554994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethionine Sulfone
CAS7314-32-1
SynonymsL-Methioninesulfone; 7314-32-1; (S)-2-Amino-4-(methylsulfonyl)butanoicacid; L-2-Amino-4-(methylsulfonyl)butanoicacid; CHEBI:21363; S-DIOXYMETHIONINE; Methionine,S,S-dioxide; (S)-Amino-4-(methylsulphonyl)butyricacid; (2S)-2-amino-4-methylsulfonylbutanoicacid; methionines,s-dioxide; AC1L9HQ6; BUTANOICACID,2-AMINO-4-(METHYLSULFONYL)-,(2S)-; M0876_SIGMA; SCHEMBL153635; CHEMBL442720; 64400_FLUKA; CTK3E9586; MolPort-003-938-154; ZINC1691392; 1359AC; ANW-58390; KM1537; MFCD00066020; AKOS006239561; AM82150
Molecular FormulaC5H11NO4S
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCC(C(=O)O)N
InChIInChI=1S/C5H11NO4S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1
InChIKeyUCUNFLYVYCGDHP-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methionine Sulfone: Identity and Analytical Profile


Methionine Sulfone (L-Methionine sulfone, CAS 7314-32-1) is a non-proteinogenic L-α-amino acid derivative formed by the complete oxidation of the sulfur atom in L-methionine to a sulfone group [1]. It is formally recognized as Methionine EP Impurity B and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Control (QC) applications [2]. As an animal metabolite , it is chemically stable and serves as a definitive marker of irreversible methionine oxidation in biological and industrial contexts.

Why Methionine Sulfone Cannot Be Replaced


Oxidized methionine derivatives—including methionine sulfoxide, methionine sulfoximine, and methionine sulfone—exhibit distinct physicochemical properties, biological activities, and metabolic fates that preclude interchangeable use in analytical, nutritional, or pharmaceutical applications. For instance, while methionine sulfoxide is partially reducible and retains some nutritional bioavailability, methionine sulfone is a terminal, irreversible oxidation product that is nutritionally unavailable and not subject to enzymatic reduction [1]. In proteomic LC-MS workflows, these derivatives yield markedly different chromatographic retention shifts and mass spectral signatures, directly impacting peptide identification and quantification [2]. Furthermore, in pharmaceutical impurity profiling and method validation, regulatory standards explicitly differentiate Methionine EP Impurity B (sulfone) from other related substances [3]. These fundamental differences demand that procurement decisions be guided by compound-specific, quantitative evidence rather than class-level assumptions.

Methionine Sulfone: Quantitative Comparison


RP-HPLC Retention Shift vs. Methionine Sulfoxide

In reversed-phase HPLC of peptides containing oxidized methionine residues, the conversion of a single methionine residue to methionine sulfone (Msn) decreases peptide retention by 1.95 Hydrophobicity Index units (% acetonitrile), compared to a decrease of 2.37 units for methionine sulfoxide (Mso) [1]. The retention shift for sulfoxide-containing peptides also exhibits high sequence-dependent variability (−9.1 to +0.4% acetonitrile), whereas the sulfone-induced shift is more uniform, facilitating more predictable chromatographic behavior [1].

Proteomics LC-MS Peptide Chromatography

Nutritional Bioavailability vs. Methionine Sulfoxide

In a controlled feeding study with weanling rats, methionine sulfoxide was utilized for growth with 60% of the efficiency of unoxidized methionine, whereas methionine sulfone was not utilized for growth at all [1]. Plasma sulfur amino acid analysis confirmed that the rat lacks the capacity to reduce methionine sulfone to methionine, rendering it nutritionally unavailable [1]. A separate study quantified relative availability as methionine (100), methionine sulfoxide (100), and methionine sulfone (68) [2].

Animal Nutrition Feed Analysis Bioavailability

Mass Spectrometric Differentiation from Sulfoxide

Oxidation of methionine to the sulfoxide results in a characteristic mass shift of +16 Da, while complete oxidation to the sulfone yields a +32 Da mass increment relative to unmodified methionine [1]. This differential mass shift provides unambiguous identification of the oxidation state of methionine residues in peptide and protein analysis by mass spectrometry [1]. In LC-MS/MS experiments, peptides containing methionine sulfone are observed as distinct species with m/z values corresponding to the addition of two oxygen atoms, separate from sulfoxide-containing peptides (+16 Da) and unoxidized peptides (0 Da) [2].

Mass Spectrometry Peptide Analysis Oxidation Mapping

Glutamine Synthetase Inhibition Profile

Methionine sulfoximine (MSO) is a well-characterized convulsant agent that irreversibly inhibits cerebral glutamine synthetase both in vitro and in vivo [1]. In contrast, neither methionine sulfoxide nor methionine sulfone demonstrated any inhibitory activity against the cerebral glutamine synthetase-glutamine transferase system in vivo [1]. This functional distinction highlights the critical role of the sulfoximine moiety—absent in both sulfoxide and sulfone—in conferring enzyme-binding specificity and biological activity [1].

Enzyme Inhibition Neuroscience Glutamine Synthetase

Biological Stability and Irreversible Oxidation

While methionine sulfoxide is subject to enzymatic reduction by methionine sulfoxide reductases (Msr) and further metabolism in vivo, methionine sulfone appears to be a stable terminal oxidation product that is not reduced by known biological pathways [1]. This fundamental difference in metabolic reversibility makes the sulfone a more reliable and cumulative biomarker of irreversible oxidative damage to proteins under certain circumstances, whereas sulfoxide levels reflect a dynamic equilibrium between oxidation and reduction [1].

Oxidative Stress Biomarkers Protein Oxidation

MddA-Mediated Detoxification in Salmonella

In Salmonella enterica, the Gcn5-related acetyltransferase MddA (formerly YncA) acetylates both methionine sulfoximine (MSX) and methionine sulfone (MSO) as a detoxification mechanism, blocking their toxic effects [1]. Growth of a ΔmddA strain was inhibited by both MSX and MSO unless glutamine or methionine was present in the medium [1]. Notably, MSO was transported by the GlnHPQ transporter but not by MetNIQ, demonstrating compound-specific uptake mechanisms [1].

Microbiology Detoxification Acetyltransferase

Methionine Sulfone: Key Applications


Pharmaceutical Impurity Profiling & ANDA

As Methionine EP Impurity B, methionine sulfone is essential for analytical method development, method validation (AMV), and Quality Control (QC) applications during Abbreviated New Drug Application (ANDA) submissions and commercial production of methionine-containing pharmaceuticals [7]. Its distinct +32 Da mass shift [6] and predictable RP-HPLC retention behavior (1.95 HI unit decrease) [3] enable accurate quantification and separation from other impurities such as methionine sulfoxide.

Oxidative Stress Biomarker Quantification

Owing to its metabolic irreversibility and resistance to enzymatic reduction, methionine sulfone serves as a cumulative, terminal biomarker of irreversible methionine oxidation in proteins under oxidative stress conditions [7]. Its distinct +32 Da mass shift [6] and predictable chromatographic behavior [3] allow unambiguous detection and quantification in complex biological matrices via LC-MS/MS, distinguishing it from the dynamically regulated sulfoxide.

Amino Acid Bioavailability in Feed and Food

The complete nutritional unavailability of methionine sulfone (0% growth utilization in weanling rats) [7] makes it a critical analytical target for accurately assessing true methionine content in processed feedstuffs and foods. Methods that oxidize all methionine to sulfone prior to hydrolysis overestimate bioavailable methionine if sulfoxide and sulfone are already present; separate quantification of sulfone is therefore essential for precise nutritional labeling and formulation [6].

Negative Control for Glutamine Synthetase Assays

In neuroscience and enzymology studies investigating glutamine synthetase function, methionine sulfone provides an essential negative control that lacks the convulsant and inhibitory activity of methionine sulfoximine while retaining a closely related chemical structure [7]. This allows researchers to attribute observed effects specifically to the sulfoximine moiety rather than to general structural features shared by oxidized methionine derivatives.

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